

IUPAC name for (5-Cyanobenzofuran-2-yl)boronic acid

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Compound of Interest

Compound Name: (5-Cyanobenzofuran-2-yl)boronic acid

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An In-depth Technical Guide: **(5-Cyanobenzofuran-2-yl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Cyanobenzofuran-2-yl)boronic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid benzofuran core, functionalized with a reactive boronic acid at the 2-position and a versatile cyano group at the 5-position, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic strategy, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective utilization in research and development.

The Strategic Value of Benzofuran Boronic Acids in Drug Discovery

The benzofuran scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, including amiodarone and sapisartan.^[1] Its prevalence stems from its favorable physicochemical properties and its ability to engage in various biological interactions. The incorporation of a boronic acid moiety transforms this scaffold into a powerful synthetic tool.

Boronic acids have emerged from being perceived as toxicological liabilities to becoming a cornerstone of modern drug design.^{[2][3]} This shift was catalyzed by the success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved for treating multiple myeloma.^{[2][4]} The unique chemistry of the boronic acid group—acting as a Lewis acid and forming reversible covalent bonds with nucleophilic residues like serine in enzyme active sites—provides a distinct mechanism for achieving high-affinity and specific biological activity.^{[3][4]} **(5-Cyanobenzofuran-2-yl)boronic acid** leverages this dual-functionality, combining the structural benefits of the benzofuran core with the reactive potential of the boronic acid group.

Physicochemical and Structural Properties

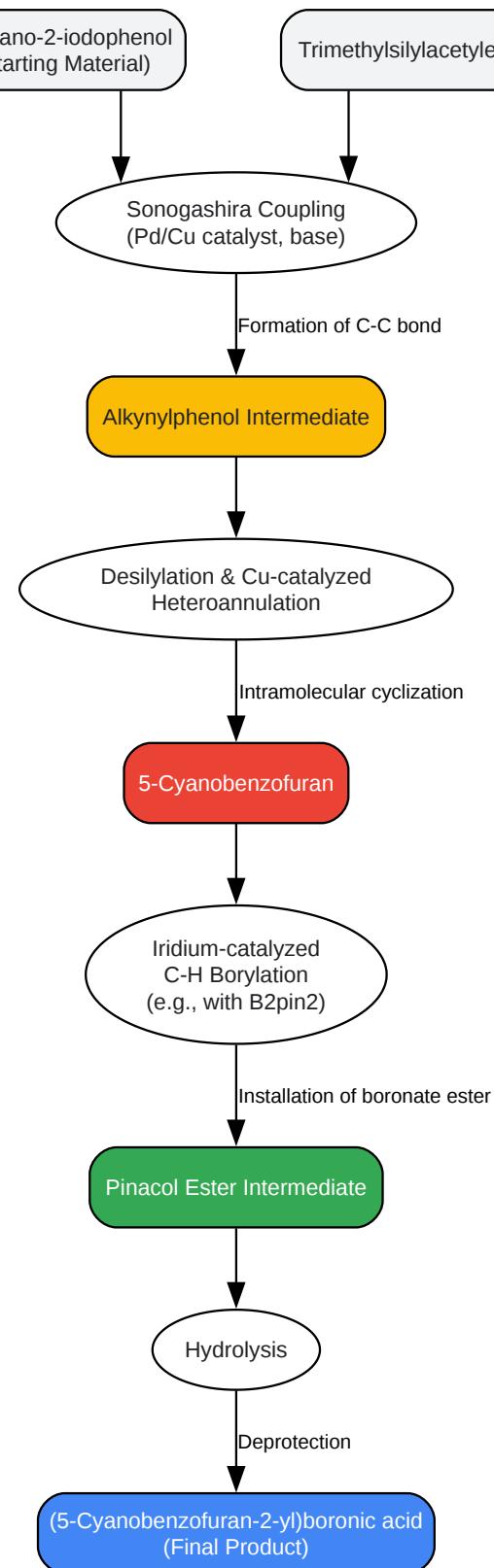
A thorough understanding of a reagent's properties is critical for its successful application. The key identifiers and characteristics of **(5-Cyanobenzofuran-2-yl)boronic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	5-cyano-1-benzofuran-2-ylboronic acid	[5]
CAS Number	331833-83-1	[5] [6] [7]
Molecular Formula	C ₉ H ₆ BNO ₃	[6] [8]
Molecular Weight	186.96 g/mol	[6] [9]
Canonical SMILES	N#CC1=CC=C(OC(B(O)O)=C2)C2=C1	[6]
Physical Form	Solid	[5]
Typical Purity	≥97%	[5] [6]
Topological Polar Surface Area (TPSA)	77.39 Å ²	[6]
logP	-0.01572	[6]
Storage Conditions	Store at room temperature, sealed and protected from moisture.	[6] [9]
Synonyms	(5-Cyano-2-benzofuranyl)boronic Acid; B-(5-Cyano-2-benzofuranyl)boronic Acid	[8] [10]

Synthesis Pathway: A Validated Approach

While multiple proprietary methods exist, a robust and scalable synthesis of cyanobenzofuran boronic acids can be logically constructed based on established organometallic transformations. The following workflow is adapted from a well-documented synthesis of the isomeric 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, providing a reliable blueprint for producing such scaffolds in gram quantities.[\[1\]](#)[\[11\]](#) The key steps involve a Sonogashira coupling followed by a copper-catalyzed heteroannulation and a final borylation step.

Diagram: Representative Synthetic Workflow



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Caption: A logical synthetic pathway for **(5-Cyanobenzofuran-2-yl)boronic acid**.

Experimental Protocol: Synthesis of Benzofuran Precursor

This protocol details the crucial cyclization step to form the benzofuran core, adapted from the literature.[\[1\]](#)

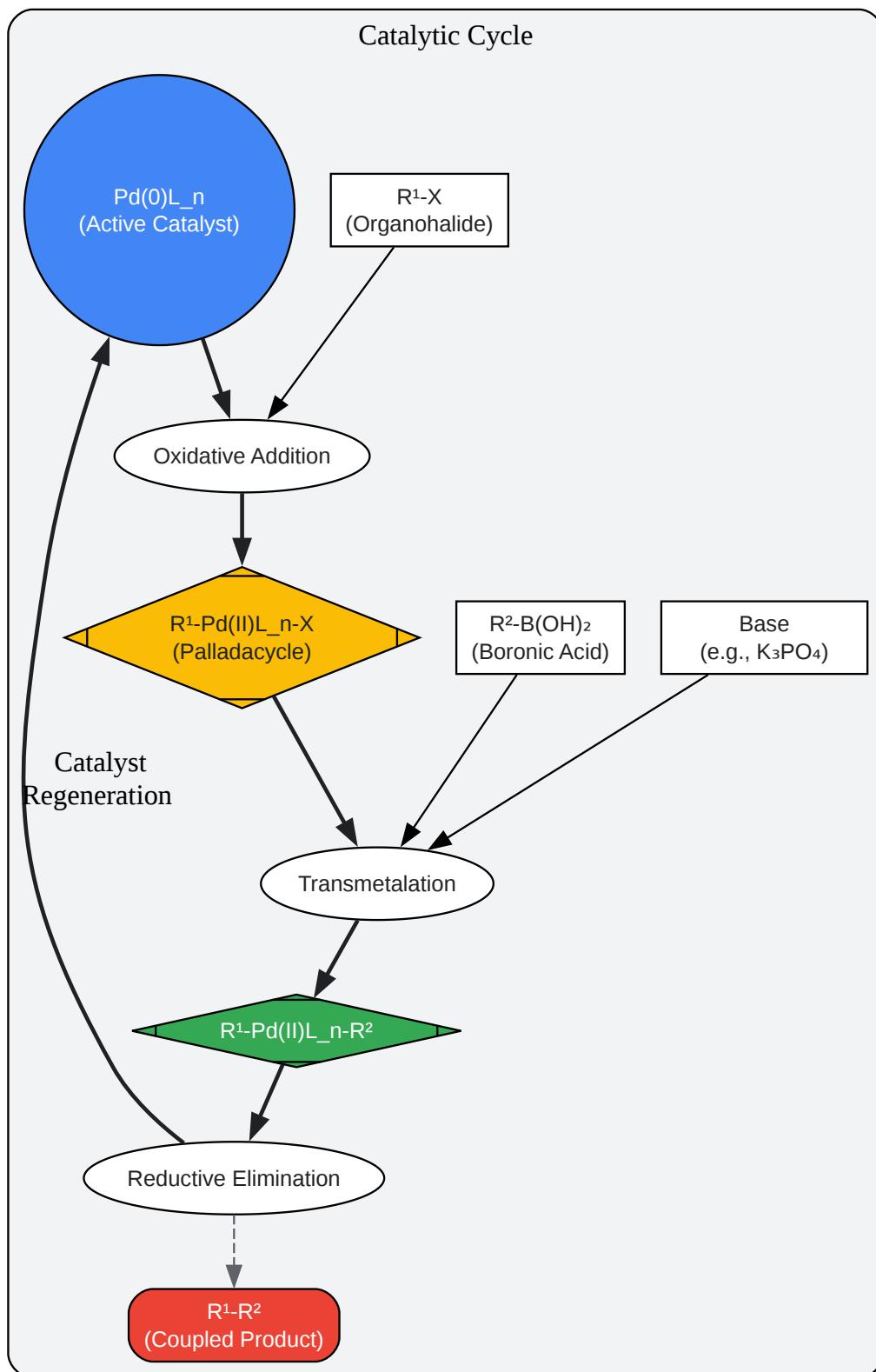
- Reactant Preparation: Dissolve the 2-alkynylphenol intermediate (1.0 eq) in a 1:1 mixture of ethanol and triethylamine (approx. 0.25 M).
- Catalyst Addition: Add cuprous iodide (CuI, 0.05 eq) to the solution. The causality here is that copper(I) is a highly effective catalyst for the intramolecular cyclization (heteroannulation) of 2-alkynylphenols to form the benzofuran ring.
- Reaction Execution: Heat the mixture to 75 °C and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 6-8 hours.
- Workup: Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
- Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 5-cyanobenzofuran precursor, which can then be carried forward to the borylation step.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of **(5-Cyanobenzofuran-2-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[\[12\]](#) This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp^2 -hybridized centers, making it a cornerstone of drug discovery programs.[\[12\]](#)[\[13\]](#)

The reaction's success is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and organohalides. The general mechanism proceeds through a well-understood catalytic cycle.[\[12\]](#)[\[14\]](#)

Diagram: The Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Self-Validating System for Suzuki Coupling

This protocol provides a robust starting point for coupling **(5-Cyanobenzofuran-2-yl)boronic acid** with a generic aryl halide.

- Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no conversion.
- Reagent Addition: To the flask, add the aryl halide (1.0 eq), **(5-Cyanobenzofuran-2-yl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq). The excess boronic acid compensates for potential protodeboronation side reactions, ensuring the halide is fully consumed.[15]
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.
- Reaction Execution: Heat the mixture to 80-100 °C. Monitor the reaction's progress via TLC or LC-MS until the starting aryl halide is consumed.
- Aqueous Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. This removes the inorganic base and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography or recrystallization to yield the final biaryl product.

Safety and Handling

(5-Cyanobenzofuran-2-yl)boronic acid is a chemical reagent that requires standard laboratory precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents to prevent degradation.[6]

Conclusion

(5-Cyanobenzofuran-2-yl)boronic acid is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling allow for the rational design and synthesis of novel molecular entities. By understanding its properties, synthesis, and application through the validated protocols in this guide, researchers can effectively harness its potential to build the complex molecules that will drive future scientific advancements.

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